G3-C12 is a synthetic peptide derived from the galectin-3 carbohydrate recognition domain, designed to specifically bind to the galectin-3 protein with high affinity. Galectin-3 is a member of the galectin family, which are glycan-binding proteins implicated in various biological processes and disease states, particularly in cancer progression and inflammation. G3-C12 has garnered attention for its potential therapeutic applications, especially in targeting galectin-3-related pathways in diseases such as cancer.
G3-C12 is synthesized through peptide synthesis techniques, utilizing solid-phase synthesis methods. Its sequence is ANTPCGPYTHDCPVKR, which enables it to interact selectively with the galectin-3 receptor. The peptide was identified using phage display technology, a method that allows for the screening of peptide libraries to find specific binding interactions with target proteins .
G3-C12 falls under the classification of glycomimetics, which are compounds designed to mimic the structure and function of carbohydrates. These compounds are particularly important in modulating lectin activity, including that of galectins, which play crucial roles in cellular recognition processes and disease mechanisms .
The synthesis of G3-C12 typically involves:
The synthesis process requires careful control of reaction conditions to ensure proper folding and functionality of the peptide. The use of protecting groups during synthesis prevents unwanted reactions at specific amino acid side chains, allowing for precise assembly of the peptide sequence.
G3-C12 consists of 15 amino acid residues arranged in a specific sequence that facilitates its binding to galectin-3. The peptide's structure includes:
The molecular weight of G3-C12 is approximately 1,600 daltons. Its three-dimensional structure can be analyzed using computational modeling techniques to predict binding interactions with its target .
G3-C12 primarily engages in non-covalent interactions with galectin-3, including:
The binding affinity of G3-C12 for galectin-3 has been reported around 70 nM, indicating a strong interaction that can effectively inhibit galectin-3-mediated processes such as cell adhesion and metastasis .
The mechanism by which G3-C12 exerts its effects involves:
Experimental studies have demonstrated that G3-C12 can significantly reduce adhesion of carcinoma cells to endothelial cells, suggesting its potential utility in anti-metastatic therapies .
G3-C12 is a white powder at room temperature, soluble in aqueous solutions at physiological pH. It exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation.
G3-C12 has several promising applications in scientific research and therapeutics:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2